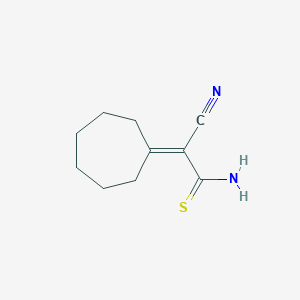
Cyano(cycloheptylidene)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyano(cycloheptylidene)ethanethioamide is a chemical compound characterized by the presence of a cyano group (–CN), a cycloheptylidene moiety, and an ethanethioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyano(cycloheptylidene)ethanethioamide can be achieved through several methods. One common approach involves the reaction of cycloheptanone with cyanoacetamide in the presence of a base, followed by the addition of a thioamide group. The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Cyano(cycloheptylidene)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thioamide group to a thiol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
Cyano(cycloheptylidene)ethanethioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of cyano(cycloheptylidene)ethanethioamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thioamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyanoacetamide: Similar in structure but lacks the cycloheptylidene moiety.
Thioacetamide: Contains a thioamide group but lacks the cyano and cycloheptylidene groups.
Cycloheptanone: Contains the cycloheptylidene moiety but lacks the cyano and thioamide groups.
Uniqueness
Cyano(cycloheptylidene)ethanethioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano, cycloheptylidene, and thioamide groups allows for diverse interactions and reactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
129339-94-2 |
|---|---|
分子式 |
C10H14N2S |
分子量 |
194.30 g/mol |
IUPAC名 |
2-cyano-2-cycloheptylideneethanethioamide |
InChI |
InChI=1S/C10H14N2S/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13) |
InChIキー |
LSGHLXWVKKSUKF-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=C(C#N)C(=S)N)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


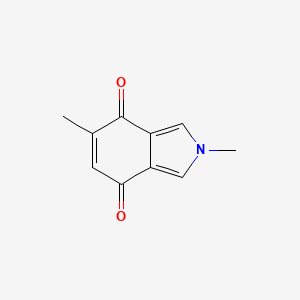
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
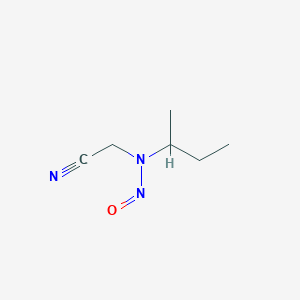
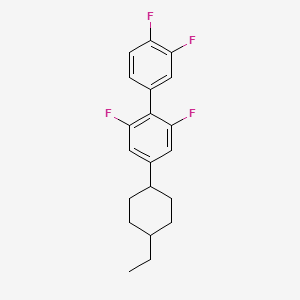
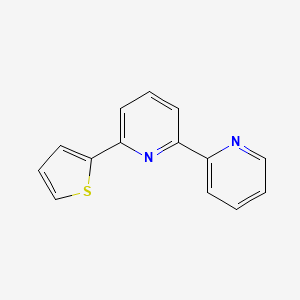
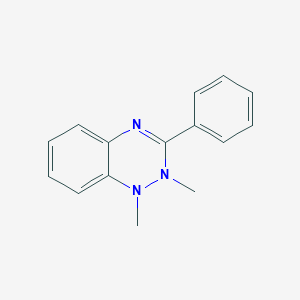
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)

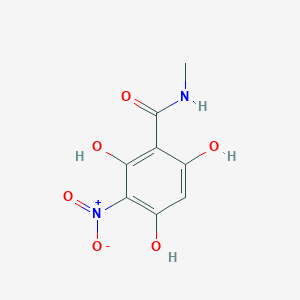
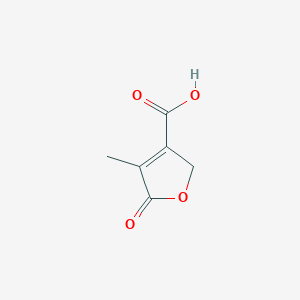
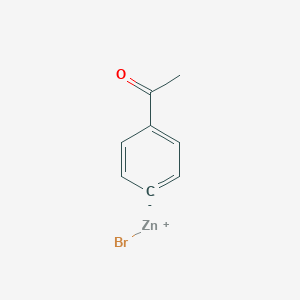
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
